molecular formula C17H17NO3 B1628226 N-Acetyl-N-(benzyloxy)-2-phenylacetamide CAS No. 22426-99-9

N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Cat. No.: B1628226
CAS No.: 22426-99-9
M. Wt: 283.32 g/mol
InChI Key: DXKWHGABTPAPQL-UHFFFAOYSA-N
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Description

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group, a benzyloxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide typically involves the acetylation of N-(benzyloxy)-2-phenylacetamide. One common method is the reaction of N-(benzyloxy)-2-phenylacetamide with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Catalysts and solvents are selected based on their ability to facilitate the reaction while being environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-N-(benzyloxy)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

N-Acetyl-N-(benzyloxy)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(benzyloxy)-2-phenylacetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The benzyloxy group can interact with hydrophobic pockets in biological molecules, influencing their function. The phenylacetamide moiety can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • N-Acetyl-2-phenylacetamide
  • N-(Benzyloxy)-2-phenylacetamide
  • N-Acetyl-N-(benzyloxy)-benzamide

Comparison: N-Acetyl-N-(benzyloxy)-2-phenylacetamide is unique due to the presence of both an acetyl group and a benzyloxy group, which confer distinct chemical and biological properties. Compared to N-Acetyl-2-phenylacetamide, the benzyloxy group provides additional sites for chemical modification and potential interactions. Compared to N-(Benzyloxy)-2-phenylacetamide, the acetyl group enhances its reactivity and potential biological activity. N-Acetyl-N-(benzyloxy)-benzamide, while similar, lacks the phenylacetamide moiety, which can affect its overall properties and applications.

Properties

IUPAC Name

N-acetyl-2-phenyl-N-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-14(19)18(21-13-16-10-6-3-7-11-16)17(20)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWHGABTPAPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)CC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558266
Record name N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-99-9
Record name N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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